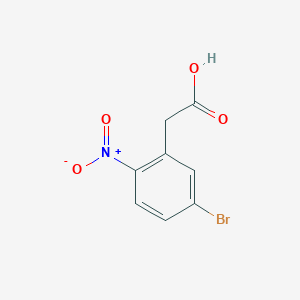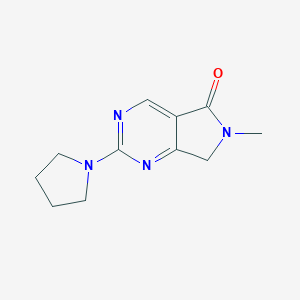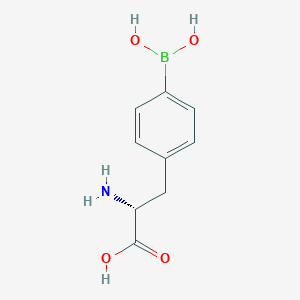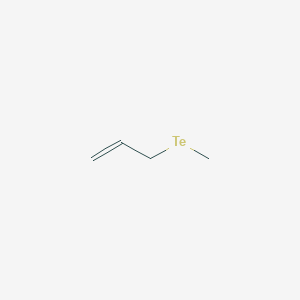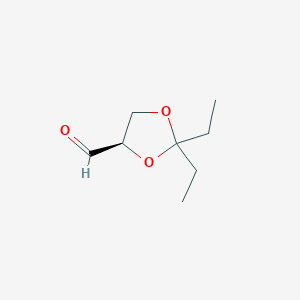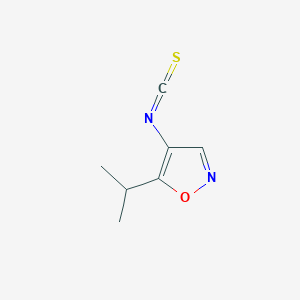
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the oxazole family of heterocyclic compounds and contains an isothiocyanate functional group. This compound has shown promising results in various scientific research applications, including in the fields of medicine, biology, and chemistry.
Mechanism Of Action
The mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. It is a crucial process for maintaining the balance between cell proliferation and cell death. Inducing apoptosis in cancer cells is a promising approach for the development of new anticancer agents.
Biochemical And Physiological Effects
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of various enzymes and proteins, including proteasomes, histone deacetylases, and DNA methyltransferases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole in lab experiments include its unique properties, its ability to induce apoptosis in cancer cells, and its versatility as a reagent for the synthesis of other compounds. However, there are also limitations to its use in lab experiments. These include its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for the research on 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole. Some possible future directions include:
1. Further studies on the mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its potential use as an anticancer agent.
2. Development of new synthetic methods for the preparation of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its analogs.
3. Investigation of the potential use of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole as a reagent for the synthesis of other compounds.
4. Studies on the potential toxicity of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its effects on human health.
5. Development of new formulations and delivery systems for 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole for use in medical applications.
Synthesis Methods
The synthesis of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole involves the reaction of 2-amino-2-propanol with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then treated with methanesulfonyl chloride to form the corresponding mesylate salt. The mesylate salt is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is treated with 2-amino-5-propan-2-yl-1,3-oxazole to form 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole.
Scientific Research Applications
The unique properties of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole have made it a popular compound for scientific research. It has been used in various scientific research applications, including in the fields of medicine, biology, and chemistry. In medicine, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it has been used to study the mechanism of action of various enzymes and proteins. In chemistry, it has been used as a reagent for the synthesis of other compounds.
properties
CAS RN |
122686-03-7 |
|---|---|
Product Name |
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole |
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-isothiocyanato-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2OS/c1-5(2)7-6(8-4-11)3-9-10-7/h3,5H,1-2H3 |
InChI Key |
CPIQZNUODBYMGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)N=C=S |
Canonical SMILES |
CC(C)C1=C(C=NO1)N=C=S |
synonyms |
Isoxazole, 4-isothiocyanato-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



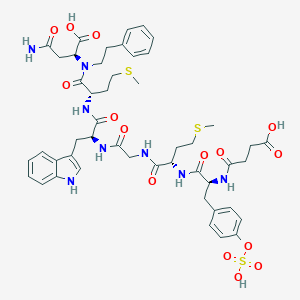

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
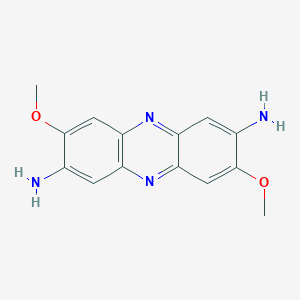
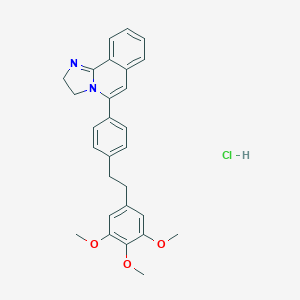
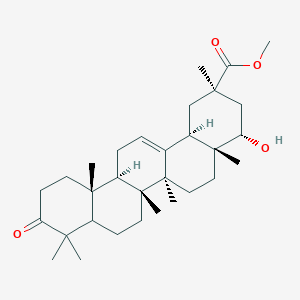
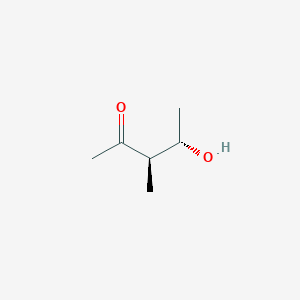
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
